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Get Quote

TAS0728 is an investigational, orally active small molecule characterized as a potent, selective, and

irreversible covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) [1] [2] [3]. Its core

mechanism involves forming a permanent chemical bond with the HER2 kinase, which distinguishes it from

non-covalent or reversible inhibitors.

Covalent Mechanism of Action

The table below summarizes the key characteristics of TAS0728's mechanism.

Feature Description

Binding Type Irreversible covalent bond [1]

Binding Site Cysteine 805 (C805) in the HER2 kinase domain [1] [2]

Key Consequence Sustained inhibition unaffected by high cellular ATP concentrations [1] [2]

Primary Selectivity High specificity for HER2 over wild-type EGFR [1] [4] [5]

The following diagram illustrates the sequential mechanism of TAS0728's action at the cellular level.
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Preclinical Biochemical and Cellular Profile

Experimental data from biochemical and cellular assays demonstrate the potency and selectivity of

TAS0728. The table below summarizes key quantitative findings from these preclinical studies.

Experimental
Context

Target /
Pathway

Key Experimental Finding
Reported Value
(IC₅₀)

Biochemical Assay
(Cell-free) [2]

HER2 Primary target inhibition 13 nM

Biochemical Assay
(Cell-free) [2]

BMX Off-target kinase inhibition 4.9 nM
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Experimental
Context

Target /
Pathway

Key Experimental Finding
Reported Value
(IC₅₀)

Biochemical Assay
(Cell-free) [2]

HER4 Off-target kinase inhibition 8.5 nM

Biochemical Assay
(Cell-free) [2]

Wild-type

EGFR

Demonstrates selectivity over EGFR 65 nM

Cellular Assay [1] [2] pHER2 /

pHER3

Inhibition of receptor phosphorylation in

HER2-amplified cells (e.g., SK-BR-3)

Potent inhibition at

40-1000 nM

Key Experimental Protocols:

Kinase Assay: HER2 kinase inhibitory activity was measured using peptide substrate
phosphorylation assays. The 50% inhibitory concentration (IC₅₀) was determined from in vitro profiling

conducted by specialized vendors [2].
Cell Research: HER2-amplified cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) were seeded in

culture plates and treated with TAS0728 at varying concentrations (e.g., 10-1000 nM) for specified
periods (e.g., 3 hours). Inhibition of phosphorylation was analyzed via Western blot [1] [2].

Clinical Translation and Safety Profile

The transition from promising preclinical results to human application proved challenging. A first-in-human

Phase I clinical trial (NCT03410927) was terminated early due to significant toxicity [4] [5] [6].

Trial Phase Key Efficacy Observations Key Safety Findings

| Phase I (19 patients) [4] [5] [6] | Partial responses observed in 2 out of 14 evaluable patients. | Dose-

Limiting Toxicities (DLTs): Grade 3 diarrhea at 200 mg BID and 150 mg BID. Serious Adverse Event

(SAE): One fatal cardiac arrest at 150 mg BID. The study was stopped; maximum tolerated dose was not

determined. |

Implications for Drug Development
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The case of TAS0728 highlights several key considerations for researchers:

Therapeutic Potential of Covalent Inhibition: The preclinical data strongly supports the strategy of
covalent HER2 inhibition for achieving potent and sustained suppression of oncogenic signaling,

potentially overcoming resistance to earlier therapies [1] [4].
Challenge of Clinical Translation: Despite a design aiming for improved selectivity, TAS0728
encountered significant clinical toxicity. This underscores that a favorable preclinical profile does not
guarantee clinical safety and that the therapeutic window is a critical factor [4] [6].

Incomplete Direct Comparison: The available data does not include direct experimental
comparisons between TAS0728 and specific reversible inhibitors. A definitive comparison of

selectivity, efficacy, and toxicity profiles relative to other HER2-targeted therapies would require
access to head-to-head preclinical and clinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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